N-Benzyloxycarbonyl-L-leucine
Overview
Description
N-Benzyloxycarbonyl-L-leucine is a derivative of L-leucine, obtained by the substitution of a benzyloxycarbonyl group on the nitrogen atom . It is used as a reactant for peptide-based preparation of potential antitumor agents, preparation of cyclopropyl peptidomimetics, and peptide synthesis .
Synthesis Analysis
The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu), by N, N’-dicyclohexylcarbodiimide (DCC) as a condensing agent, was carried out using a reversed micellar system .Molecular Structure Analysis
The molecular formula of this compound is C14H19NO4 . The molecular weight is 265.31 .Chemical Reactions Analysis
The reaction of this compound involves consecutive reactions of Z-L-Asp and L-Phe with the enzyme and with the Z-L-Asp–enzyme complex, with the second reaction being the rate-determining step .Physical and Chemical Properties Analysis
This compound has a molecular weight of 265.31 . It is a liquid at 20 degrees Celsius .Scientific Research Applications
Non-Enzymatic Synthesis of Dipeptides : Matsumoto and Hano (2021) explored the non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine using N, N’-dicyclohexylcarbodiimide in a reversed micellar system, highlighting its potential in peptide synthesis under specific conditions (Matsumoto & Hano, 2021).
Inhibition of Cathepsin K : Altmann et al. (2002) reported the synthesis of N(alpha)-benzyloxycarbonyl-L-leucine(2-phenylaminoethyl)amide derivatives, identifying them as novel non-covalent inhibitors of cathepsin K, a cysteine protease (Altmann et al., 2002).
Optical Resolution of Derivatives : Miyazawa et al. (1979) described the synthesis and optical resolution of N-benzyloxycarbonyl derivative of DL-t-leucine, using techniques such as crystallization and chromatography for enantiomer separation (Miyazawa et al., 1979).
Synthesis of Glycosylated Protein Reference Compounds : Walton, Ison, and Szarek (1984) synthesized N-(1-deoxy-D-mannitol-1-yl) and N-(1-deoxy-D-glucitol-1-yl) derivatives of various amino acids, including L-leucine, for use as reference compounds in studies of nonenzymic glycosylation of proteins (Walton et al., 1984).
Catalytic Activity in Microemulsion-Like Globular Polybases : Couvercelle, Huguet, and Vert (1991) investigated the hydrolysis of N-(benzyloxycarbonyl)-L-leucine p-nitrophenyl ester, demonstrating the potential of certain polymers as macromolecular microreactors in neutral aqueous media (Couvercelle et al., 1991).
Amidation of Protected Amino Acids : Somlai, Szókán, and Balaspiri (1992) discussed the efficient, racemization-free amidation of N-tert-butoxycarbonyl derivatives of various amino acids including L-leucine (Somlai et al., 1992).
Synthesis of Sequential Macromolecular Polypeptolides : Ridge, Rydon, and Snell (1972) synthesized protected oligopeptolides of L-leucine, demonstrating methods in peptide chemistry and highlighting the utility of benzyloxycarbonyl as a protecting group (Ridge et al., 1972).
Mechanism of Action
Target of Action
It’s known that z-leu-oh is a derivative of the amino acid leucine, which plays a crucial role in protein synthesis and metabolic regulation in cells .
Mode of Action
It’s known that leucine derivatives can interact with various cellular components, potentially influencing protein synthesis and other cellular processes .
Biochemical Pathways
Z-Leu-OH, as a leucine derivative, may be involved in the same biochemical pathways as leucine. Leucine is a key player in major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .
Pharmacokinetics (ADME Properties)
As a leucine derivative, it’s reasonable to assume that it might share some pharmacokinetic properties with leucine .
Result of Action
It’s known that leucine and its derivatives can influence protein synthesis and cellular metabolism, potentially affecting cell growth and function .
Safety and Hazards
Future Directions
The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu), by N, N’-dicyclohexylcarbodiimide (DCC) as a condensing agent, was carried out using a reversed micellar system . This synthesis was successful and the effects of its operational conditions, the DCC concentration, w0, and the pH on the kinetic parameters and the maximum yields were investigated .
Biochemical Analysis
Biochemical Properties
N-Benzyloxycarbonyl-L-leucine plays a role in biochemical reactions, particularly in the context of protein synthesis . It interacts with various enzymes and proteins, including the l-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells . The interactions between this compound and these biomolecules are largely determined by its structural features .
Cellular Effects
In cellular processes, this compound influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . It activates the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This activation promotes protein synthesis and energy metabolism, providing energy for protein synthesis while inhibiting protein degradation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It activates the mTORC1 signaling pathway following transport by LAT1 . The activation of mTORC1 by this compound requires a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis and energy metabolism . It interacts with enzymes such as mTOR and transporters like LAT1
Transport and Distribution
This compound is transported within cells and tissues primarily through the action of LAT1
Properties
IUPAC Name |
(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPFMEKVPDBMCG-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174011 | |
Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-66-8 | |
Record name | Benzyloxycarbonyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2018-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-L-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-leucine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48HHX9XNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-Benzyloxycarbonyl-L-leucine in a research context?
A1: this compound is primarily used as a protected form of the amino acid L-leucine in peptide synthesis. [] This protection strategy is crucial for controlling the order of amino acid addition during peptide chain assembly.
Q2: Can you provide an example of how this compound's activity has been studied?
A2: Researchers have investigated the use of this compound p-nitrophenyl ester as a substrate to assess the enzymatic activity of various proteases. For instance, it has been used to determine the activity of subtilisin enzymes in cleaning products, providing a faster and more precise alternative to traditional casein digestion methods. [] This application highlights the compound's role in understanding enzyme kinetics and behavior.
Q3: How does the structure of this compound relate to its function in enzymatic studies?
A3: The structure of this compound features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-leucine. This protecting group is specifically recognized and cleaved by certain enzymes, allowing researchers to monitor enzymatic activity by measuring the release of the p-nitrophenol leaving group. [, ]
Q4: Are there any studies focusing on the use of this compound in peptide cyclization reactions?
A5: Yes, researchers have employed this compound in peptide cyclization studies, specifically in the synthesis of cyclic peptides related to gramicidin S. [] These studies investigated how the position of the protected L-leucine within linear pentapeptide precursors influenced the formation of cyclic monomers or dimers.
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